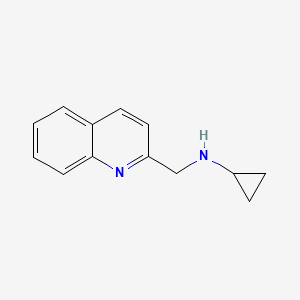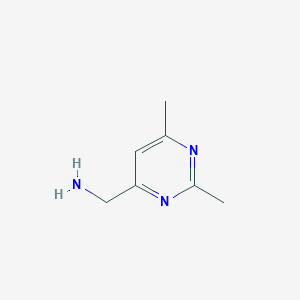![molecular formula C8H7N3O B1461284 1H-Pirrolo[2,3-b]piridina-2-carboxamida CAS No. 223376-47-4](/img/structure/B1461284.png)
1H-Pirrolo[2,3-b]piridina-2-carboxamida
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a compound that has been studied for its potential applications in the field of medicine. It has been identified as a promising candidate for treating diseases due to its immunomodulatory properties . It has also been associated with antitumor activity .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been reported in several studies . For instance, a series of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized as selective and potent PDE4B inhibitors . Another study reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
Aplicaciones Científicas De Investigación
Investigación del Cáncer
La 1H-Pirrolo[2,3-b]piridina-2-carboxamida se ha utilizado como estructura central en el desarrollo de compuestos con actividad antiproliferativa contra diversas líneas celulares de cáncer. Por ejemplo, se han sintetizado derivados de este compuesto como inhibidores del Receptor 4 del Factor de Crecimiento de Fibroblastos (FGFR4), mostrando una potente actividad contra las células Hep3B, una línea celular de cáncer de hígado .
Inmunomodulación
Este compuesto también se ha explorado por su potencial en la inmunomodulación. Se ha evaluado una serie de derivados como nuevos inmunomoduladores que se dirigen a la Quinasa de Janus 3 (JAK3), que desempeña un papel significativo en la regulación de la respuesta inmunitaria. Estos estudios tienen como objetivo desarrollar tratamientos para enfermedades inmunitarias y afecciones que requieren trasplante de órganos .
Inhibición Enzimática
La investigación ha indicado que los análogos de la this compound pueden actuar como inhibidores de la elastasa de neutrófilos humanos (HNE), una enzima implicada en diversas enfermedades inflamatorias. Los inhibidores basados en este andamiaje podrían conducir a nuevos agentes terapéuticos para el tratamiento de afecciones como la enfermedad pulmonar obstructiva crónica (EPOC) y la fibrosis quística .
Ciencia de Materiales
En la ciencia de materiales, los derivados de este compuesto se pueden utilizar como bloques de construcción heterocíclicos. Su estructura única permite la creación de moléculas complejas con propiedades específicas, que se pueden aplicar en el desarrollo de nuevos materiales con usos potenciales en electrónica, recubrimientos y productos farmacéuticos .
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide affects several biochemical pathways. The FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the disruption of these pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Direcciones Futuras
The future directions for the study of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are promising. It has been suggested that this compound could be a potential lead compound for the development of new drugs targeting FGFR . Furthermore, it has been suggested that this compound could be beneficial for the subsequent optimization .
Análisis Bioquímico
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signal transduction. This interaction inhibits downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and angiogenesis . The ability of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide to inhibit FGFRs makes it a promising candidate for cancer therapy.
Cellular Effects
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exerts significant effects on various types of cells and cellular processes. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide influences cell signaling pathways by inhibiting the activation of FGFRs, leading to reduced cell proliferation and increased cell death . These effects underscore the compound’s potential in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide involves its binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, forming hydrogen bonds with key residues in the hinge region . This binding prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These molecular interactions contribute to the compound’s inhibitory effects on cancer cell growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs . Prolonged exposure to the compound may lead to degradation, resulting in reduced efficacy . Long-term studies have shown that 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can induce sustained inhibition of cancer cell proliferation and migration, although its effects may diminish over time due to degradation . These findings highlight the importance of optimizing the compound’s stability for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing its toxic effects.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound inhibits the autophosphorylation of FGFRs, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are crucial for cell proliferation, migration, and survival, and their inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide leads to reduced cancer cell growth and metastasis . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is distributed to different cellular compartments, including the cytoplasm and nucleus . The compound’s localization and accumulation within specific tissues may be influenced by its interactions with binding proteins and transporters . These factors play a crucial role in determining the compound’s efficacy and toxicity.
Subcellular Localization
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s inhibitory effects on cancer cell growth and metastasis.
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXPBOPRQAPKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659704 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223376-47-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with Phosphodiesterase 4B (PDE4B) and what are the downstream effects of this interaction?
A: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives act as selective inhibitors of PDE4B []. PDE4B is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes, including inflammation. By inhibiting PDE4B, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α, thereby exerting anti-inflammatory effects [].
Q2: What is the impact of structural modifications on the activity and selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as demonstrated in the research?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide scaffold can significantly impact its potency and selectivity for different targets.
- For instance, introducing a phenyl sulfonamide group led to potent inhibition of Ribosome S6 Protein Kinase 2 (RSK2) []. Within this series, the presence and position of specific substituents on the phenyl ring influenced RSK2 inhibitory activity and anti-proliferative effects against the MDA-MB-468 cell line.
- In another study focusing on Dopamine D2 receptor (D2R) agonists, incorporating a (2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclohexyl) moiety via an amide linker resulted in a compound with significantly increased D2R potency and selectivity over D4R compared to the parent compound propyl aminoindane []. This highlights the importance of linker length and specific pharmacophore elements in optimizing the interactions with the target receptor.
Q3: What in vitro and in vivo studies have been conducted to evaluate the efficacy of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives?
A3: The research highlights various in vitro and in vivo studies conducted to assess the efficacy of these compounds:
- In vitro: Compound 11h, a PDE4B-preferring inhibitor, demonstrated significant inhibition of TNF-α release from macrophages stimulated with pro-inflammatory stimuli (lipopolysaccharide and Pam3Cys) []. Other derivatives exhibited potent RSK2 enzyme inhibitory activity in enzymatic assays and inhibited the proliferation of MDA-MB-468 cells, a triple-negative breast cancer cell line [].
- In vivo: Compounds B1-B3, potent RSK2 inhibitors, showed promising in vivo tumor growth inhibitory activity in a MDA-MB-468 xenograft model, with one compound achieving up to 54.6% tumor growth inhibition [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
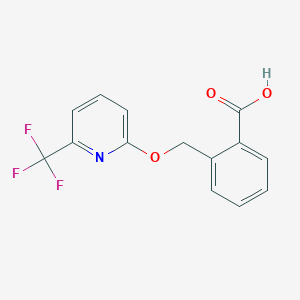

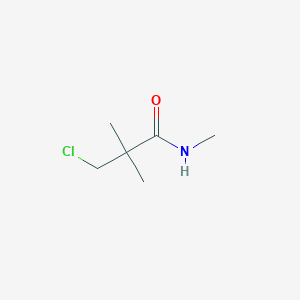

![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
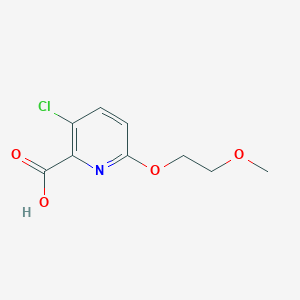
![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)


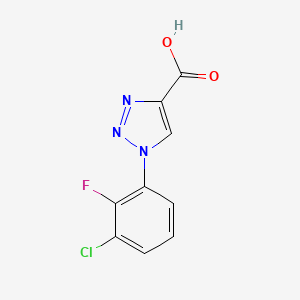
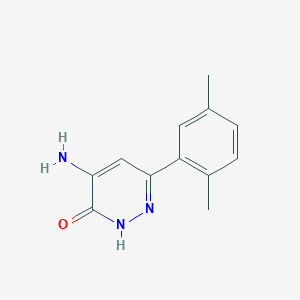
![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)
